The synthesis of S116836 involves several key steps that utilize standard organic chemistry techniques. While specific detailed methods for S116836's synthesis are not widely published, compounds in its class typically undergo reactions such as cyclization, substitution, and functional group modifications.
Common Methods:
Technical details regarding the exact reagents and conditions used in the synthesis of S116836 would typically be found in patent literature or specialized chemical databases.
The molecular structure of S116836 is characterized by its unique arrangement of atoms within a heterocyclic framework. The compound likely contains multiple carbon atoms along with nitrogen or other heteroatoms, contributing to its chemical properties.
Structural Data:
Understanding the molecular structure is essential for predicting the compound's reactivity and interaction with biological targets.
S116836 may participate in various chemical reactions typical for heterocyclic compounds. These reactions can include:
Technical details regarding specific reactions involving S116836 would require empirical studies or literature references that document its reactivity profile.
The mechanism of action for S116836 is likely related to its ability to interact with specific biological targets, such as enzymes or receptors. Compounds with similar structures often exhibit pharmacological effects through:
Data on the exact mechanism would typically be derived from pharmacological studies that explore how S116836 affects cellular processes.
The physical and chemical properties of S116836 are critical for understanding its behavior in various environments.
Physical Properties:
Chemical Properties:
Relevant data can often be found in material safety data sheets or chemical databases that catalog such properties.
S116836 has potential applications primarily in scientific research, particularly within pharmacology and medicinal chemistry. Its unique structural features may confer specific biological activities that could be explored for:
As research continues, further applications may emerge based on findings from ongoing studies and clinical trials.
S116836 is a rationally designed small-molecule tyrosine kinase inhibitor exhibiting potent activity against a spectrum of oncogenic kinases. Its multi-targeted profile encompasses key receptors and non-receptor tyrosine kinases implicated in hematologic malignancies and solid tumors. The compound demonstrates low-nanomolar inhibitory concentrations against clinically relevant wild-type and mutant kinases, with selectivity patterns established through comprehensive kinase profiling [2] [4].
S116836 exerts profound inhibition of both wild-type Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and the imatinib-resistant T674I mutant isoform. The T674I mutation (homologous to the BCR-ABL T315I gatekeeper mutation) confers resistance to multiple tyrosine kinase inhibitors by sterically hindering drug binding within the ATP-pocket. Biochemical assays reveal S116836 inhibits PDGFRα auto-phosphorylation and downstream signaling molecules Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT), and Extracellular Signal-Regulated Kinase 1/2 (Erk1/2) in a dose-dependent manner, without altering total PDGFRα protein levels [2].
Cellular studies using BaF3 cells transformed with wild-type FIP1L1-PDGFRα or the T674I mutant demonstrate potent growth inhibition:
Table 1: Inhibitory Activity of S116836 Against PDGFRα-Expressing Cell Lines
Cell Line | Genetic Background | IC₅₀ (nM) |
---|---|---|
EOL-1 | Endogenous FIP1L1-PDGFRα (WT) | 0.2 |
BaF3/WT | Ectopic FIP1L1-PDGFRα (WT) | 26.9 |
BaF3/T674I | Ectopic FIP1L1-PDGFRα (T674I) | 198.8 |
Mechanistically, S116836 treatment induces apoptosis in these cells through mitochondrial damage and upregulation of the pro-apoptotic Bcl-2 family protein Bim-EL, mediated via Erk1/2 pathway modulation [2]. In vivo, S116836 significantly suppresses tumor growth in xenograft models derived from BaF3/T674I cells, validating its potential to overcome T674I-mediated clinical resistance in hypereosinophilic syndrome/chronic eosinophilic leukemia [2].
S116836 displays broad and potent activity against multiple SRC Family Kinases (SFKs), critical regulators of proliferation, migration, and survival signaling in cancer. Kinase profiling demonstrates particularly strong inhibition of Lymphocyte-Specific Protein Tyrosine Kinase (LCK), Hematopoietic Cell Kinase (HCK), and LYN Proto-Oncogene (LYN) at low nanomolar concentrations [2] [4].
Table 2: SRC Family Kinase Inhibition by S116836 (100 nM Concentration)
Kinase | % Control Activity Remaining | Inhibition Potency |
---|---|---|
LCK | 3.4 | Very High |
HCK | 6.2 | Very High |
LYN | 16 | High |
BLK | 10 | Very High |
SRC | 33 | High |
Structural analysis suggests S116836 targets the ATP-binding cleft conserved across SFKs. Its activity against LCK and HCK is significant given their roles in lymphoid and myeloid malignancies, respectively. LCK is essential for T-cell receptor signaling, while HCK and LYN are overexpressed and dysregulated in acute myeloid leukemia and chronic lymphocytic leukemia. S116836 disrupts SFK-mediated signaling cascades, contributing to its anti-proliferative effects. Furthermore, synergistic interactions between S116836 and histone deacetylase inhibitors like suberoylanilide hydroxamic acid involve downregulation of anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and X-Linked Inhibitor of Apoptosis Protein (XIAP), processes potentially amplified by concurrent SFK blockade [2] [4] [7].
Beyond PDGFRα and SFKs, S116836 exhibits significant cross-reactivity with other clinically relevant receptor tyrosine kinases. Kinase profiling identified potent inhibition of Fms Related Receptor Tyrosine Kinase 3 (FLT3), KIT Proto-Oncogene (KIT), and TEK Receptor Tyrosine Kinase (TIE2) [2] [4].
Table 3: Cross-Reactivity Profile of S116836 Against Key Receptor Tyrosine Kinases
Kinase | % Control Activity Remaining (100 nM S116836) | Biological Significance |
---|---|---|
FLT3 | 1.8 | Driver in ~30% AML; inhibition targets proliferation/survival in mutant (e.g., ITD) AML cells |
KIT | 6.8 | Critical in gastrointestinal stromal tumors, systemic mastocytosis; D816V confers resistance |
TIE2 | 0.85 | Regulator of angiogenesis; implicated in tumor vascularization and metastasis |
PDGFRβ | 3.3 | Involved in stromal signaling and tumor microenvironment support |
The potent inhibition of FLT3 (1.8% residual activity at 100nM) is therapeutically relevant for acute myeloid leukemia, particularly against cells harboring internal tandem duplication mutations. KIT inhibition positions S116836 as a candidate for gastrointestinal stromal tumors and systemic mastocytosis, although its efficacy against the prevalent KIT D816V resistance mutation requires further elucidation. TIE2 inhibition suggests potential anti-angiogenic effects, impacting tumor vascularization and metastasis. This multi-kinase profile underscores S116836's polypharmacology approach, designed to counteract resistance arising from compensatory pathway activation. Its ability to simultaneously target key kinases like ABL1 T315I (20% residual activity), FLT3, and SFKs provides a mechanistic basis for its efficacy in imatinib-resistant chronic myelogenous leukemia and other kinase-driven malignancies [2] [4] [5].
The selectivity pattern of S116836, derived from systematic kinase screens, reveals a focused spectrum targeting kinases implicated in hematologic cancers while showing minimal activity against unrelated kinases like Polo-Like Kinase 1 or Cyclin-Dependent Kinase 2 at the same concentration [2] [3]. This pharmacological signature underpins its development rationale for overcoming multi-kinase dependent resistance.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5